Cas no 222987-19-1 ((R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine)
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 3-(3-carboxyphenoxy)-,1-(1,1-dimethylethyl) ester, (3R)-
- 3-[[(3R)-1-tert-Butoxycarbonyl-3-pyrrolidinyl]oxy]benzoic acid
- R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
- (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
- 222987-19-1
- 3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
- 3-{[(3R)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]oxy}benzoic acid
- (R)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid
- SCHEMBL5543111
- CS-0333558
- A1-32328
- 3-{[(3R)-1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL]OXY}BENZOIC ACID
- XIA98719
- MFCD09701403
- (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine
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- MDL: MFCD09701403
- Inchi: 1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1
- InChI Key: SXRIFGDPTJFUDM-CYBMUJFWSA-N
- SMILES: O(C1C=CC=C(C(=O)O)C=1)[C@H]1CN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 307.14197277g/mol
- Monoisotopic Mass: 307.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 76.1Ų
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B705483-50mg |
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine |
222987-19-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B705483-100mg |
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine |
222987-19-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B705483-500mg |
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine |
222987-19-1 | 500mg |
$ 365.00 | 2022-06-06 | ||
| abcr | AB538374-100 mg |
(R)-1-Boc-3-(3-Carboxy-phenoxy)-pyrrolidine; . |
222987-19-1 | 100mg |
€355.50 | 2023-06-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-1g |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 1g |
5919.34CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-5g |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 5g |
21659.0CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-500mg |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 500mg |
3383.69CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-250mg |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 250mg |
2111.63CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-100mg |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 100mg |
1484.07CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0131-50mg |
(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine |
222987-19-1 | 97% | 50mg |
1161.82CNY | 2021-07-19 |
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine Suppliers
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine
Introduction to (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine (CAS No. 222987-19-1)
(R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine (CAS No. 222987-19-1) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a Boc (tert-butoxycarbonyl) protecting group, a carboxylic acid moiety, and a pyrrolidine ring. These features make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The Boc protecting group is widely used in organic synthesis to protect the amino functionality of amines, particularly in the context of peptide synthesis. The carboxylic acid moiety, on the other hand, provides a versatile functional group that can be readily modified through various chemical reactions, such as esterification, amide formation, and coupling reactions. The pyrrolidine ring is a five-membered cyclic amine that is found in many biologically active compounds and natural products, contributing to the compound's overall pharmacological profile.
Recent studies have highlighted the potential of (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent activity against various targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. The chiral nature of the compound also allows for the exploration of enantioselective effects, which can lead to improved efficacy and reduced side effects in drug candidates.
In addition to its potential as a drug candidate, (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine is also used as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its modular structure enables chemists to rapidly synthesize libraries of compounds with diverse functional groups, facilitating the identification of lead compounds for further optimization. This approach has been successfully applied in the discovery of new inhibitors for kinases, proteases, and other important biological targets.
The synthesis of (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine typically involves several steps, including the protection of the amino group with Boc, the introduction of the carboxylic acid moiety via esterification or coupling reactions, and the formation of the pyrrolidine ring through cyclization or ring-closing metathesis (RCM). The chiral center can be introduced through asymmetric synthesis or resolution techniques, ensuring high enantiomeric purity.
One notable application of (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine is in the field of peptide chemistry. The compound can be used as a chiral auxiliary to control stereochemistry during peptide synthesis, leading to the production of peptides with specific conformations that are crucial for their biological activity. This has been particularly useful in the development of peptidomimetics and cyclic peptides with enhanced stability and bioavailability.
Furthermore, (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine has shown promise in prodrug design. By attaching this compound to other bioactive molecules through ester or amide linkages, researchers can create prodrugs that are more stable in circulation but are activated at specific sites within the body. This approach can improve drug delivery and reduce systemic toxicity, making it an attractive strategy for optimizing therapeutic outcomes.
In conclusion, (R)-1-Boc-3-(3-Carboxy-Phenoxy)-Pyrrolidine (CAS No. 222987-19-1) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and chiral nature make it an ideal candidate for the development of novel therapeutic agents and advanced chemical tools. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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